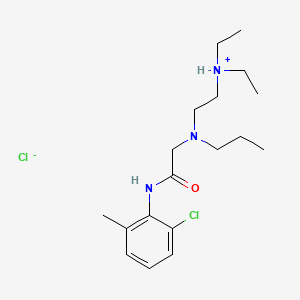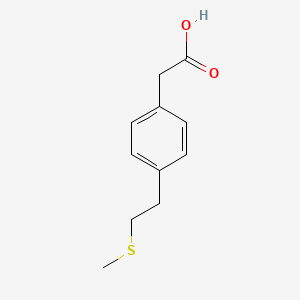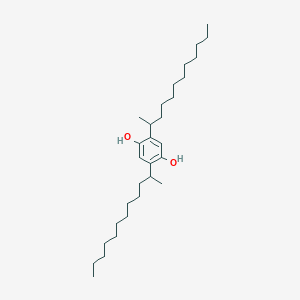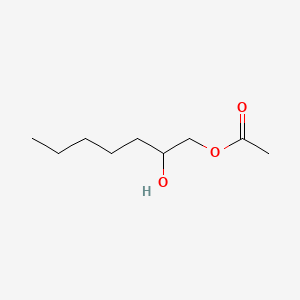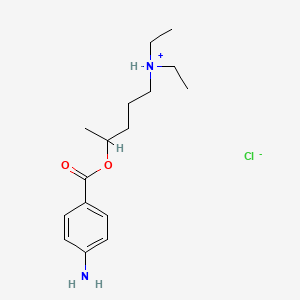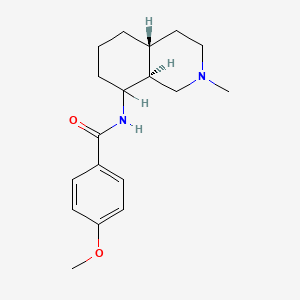
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a decahydroisoquinoline core with a methoxybenzamido group and a methyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the isoquinoline ring.
Hydrogenation: The isoquinoline core is then subjected to hydrogenation to form the decahydroisoquinoline structure.
Methylation: The final step involves the methylation of the isoquinoline core to introduce the methyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques like crystallization and chromatography.
化学反応の分析
Types of Reactions
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated isoquinoline compounds.
科学的研究の応用
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or DNA, leading to various biological effects. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A structurally related compound with a nitrogen atom in the ring.
Tetrahydroisoquinoline: A partially hydrogenated derivative of isoquinoline.
Uniqueness
Isoquinoline, decahydro-8-(4-methoxybenzamido)-2-methyl-, (E)- is unique due to its specific substituents and the resulting biological and chemical properties
特性
CAS番号 |
53525-84-1 |
|---|---|
分子式 |
C18H26N2O2 |
分子量 |
302.4 g/mol |
IUPAC名 |
N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H26N2O2/c1-20-11-10-13-4-3-5-17(16(13)12-20)19-18(21)14-6-8-15(22-2)9-7-14/h6-9,13,16-17H,3-5,10-12H2,1-2H3,(H,19,21)/t13-,16-,17?/m1/s1 |
InChIキー |
PHGNGSLOYSIEER-ZIAVVELASA-N |
異性体SMILES |
CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CN1CCC2CCCC(C2C1)NC(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





